molecular formula C18H24N2O5 B4078418 1-acetyl-4-[4-(2-isoxazolidinylcarbonyl)-2-methoxyphenoxy]piperidine

1-acetyl-4-[4-(2-isoxazolidinylcarbonyl)-2-methoxyphenoxy]piperidine

Cat. No.: B4078418
M. Wt: 348.4 g/mol
InChI Key: JBHLFSLUMGKJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-acetyl-4-[4-(2-isoxazolidinylcarbonyl)-2-methoxyphenoxy]piperidine” is a complex organic compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis process of similar compounds like 1-acetyl-4-(4-hydroxy phenyl) piperzine has been disclosed in patents . Alkali and acid hydride are added into the alcohol-water solution of 4-hydroxy phenyl piperzine dihydrobromide for reaction to obtain the product . The reaction material 4-hydroxy phenyl piperzine dihydrobromide is prepared with 40% concentration HBr, rather than 48% concentration HBr, which has lowered cost and reduced pollution .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would be a derivative of this basic piperidine structure.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological targets. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field. Future research will likely continue to explore the synthesis, properties, and potential applications of piperidine derivatives.

Properties

IUPAC Name

1-[4-[2-methoxy-4-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-13(21)19-9-6-15(7-10-19)25-16-5-4-14(12-17(16)23-2)18(22)20-8-3-11-24-20/h4-5,12,15H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHLFSLUMGKJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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